molecular formula C4H6 B075257 1,3-Butadiene, hexadeutero-, trans- CAS No. 1441-56-1

1,3-Butadiene, hexadeutero-, trans-

Cat. No.: B075257
CAS No.: 1441-56-1
M. Wt: 60.13 g/mol
InChI Key: KAKZBPTYRLMSJV-UFSLNRCZSA-N
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Description

1,3-Butadiene, hexadeutero-, trans- (C₄D₆) is the fully deuterated isotopologue of trans-1,3-butadiene, where all six hydrogen atoms are replaced by deuterium. This compound retains the conjugated diene structure of its protiated counterpart but exhibits distinct physical and spectroscopic properties due to isotopic substitution. Deuterated compounds like C₄D₆ are critical in mechanistic studies, vibrational spectroscopy, and nuclear magnetic resonance (NMR) investigations, as the C–D bond’s lower vibrational frequency and stronger bond strength (compared to C–H) reduce spectral overlap and enable precise tracking of molecular dynamics .

The trans configuration refers to the spatial arrangement of the two double bonds, which are on opposite sides of the molecular plane. This geometry influences reactivity, particularly in cycloaddition reactions, where stereospecificity is observed . Computational studies using basis sets like TZVP, DZVP, and TZ94p with density functional theory (DFT) corrections (LDA, BP, BLYP) have shown that isotopic substitution minimally alters electronic structure but significantly affects vibrational modes and momentum distributions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butadiene, hexadeutero-, trans- can be synthesized through the deuteration of 1,3-butadiene. This process typically involves the use of deuterium gas (D2) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of 1,3-butadiene, hexadeutero-, trans- follows similar principles but on a larger scale. The process involves the catalytic deuteration of 1,3-butadiene using deuterium gas. The catalysts used in industrial settings are often more robust and efficient to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Butadiene, hexadeutero-, trans- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of deuterated oxidation products.

    Reduction: Reduction reactions typically involve the addition of hydrogen or deuterium, resulting in the formation of deuterated alkanes.

    Substitution: In substitution reactions, one or more deuterium atoms can be replaced by other atoms or groups, leading to the formation of various deuterated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3). These reactions are usually carried out under controlled conditions to prevent over-oxidation.

    Reduction: Catalytic hydrogenation using palladium (Pd) or platinum (Pt) catalysts is a common method for reducing 1,3-butadiene, hexadeutero-, trans-.

    Substitution: Halogenation reactions using halogens (e.g., chlorine, bromine) or halogenating agents (e.g., N-bromosuccinimide) are typical substitution reactions.

Major Products Formed

    Oxidation: Deuterated aldehydes, ketones, and carboxylic acids.

    Reduction: Deuterated butanes and butenes.

    Substitution: Deuterated halides and other substituted derivatives.

Scientific Research Applications

Chemical Research

Mechanistic Studies
1,3-Butadiene, hexadeutero-, trans- is extensively used in chemical research to investigate reaction mechanisms and kinetics. The presence of deuterium allows researchers to study kinetic isotope effects, providing insights into the transition states of reactions and the dynamics of molecular interactions.

Catalysis
This compound plays a vital role in catalysis research. For example, palladium-catalyzed telomerizations utilize 1,3-butadiene to produce valuable chemicals through selective dimerization processes. Such reactions can yield products like 1-octene and various lactones, which are significant in the synthesis of fine chemicals .

Biological Applications

Metabolic Tracing
In biological studies, deuterated compounds like 1,3-butadiene, hexadeutero-, trans- are employed to trace metabolic pathways. The isotopic labeling helps in understanding the dynamics of biochemical processes and the fate of metabolites within biological systems.

Drug Development
The pharmaceutical industry utilizes deuterated compounds for developing drugs with improved pharmacokinetic properties. Deuteration can enhance the stability and efficacy of drugs by altering their metabolic pathways and reducing side effects.

Industrial Applications

Polymer Production
One of the primary industrial applications of 1,3-butadiene, hexadeutero-, trans- is in the synthesis of deuterated polymers. These materials exhibit unique physical and chemical properties that can be advantageous in specific applications such as high-performance materials and specialty coatings .

Synthetic Rubber Manufacturing
Although most butadiene is used for producing synthetic rubber (with 75% of manufactured 1,3-butadiene being utilized for this purpose), the deuterated form offers potential advantages in research settings aimed at understanding polymerization processes and improving material properties .

Case Study 1: Kinetic Isotope Effects

Research involving the kinetic isotope effects of 1,3-butadiene has demonstrated significant differences in reaction rates when comparing deuterated versus non-deuterated compounds. These studies have provided critical insights into transition state theory and have implications for designing more efficient catalytic processes.

Case Study 2: Drug Development

A recent study highlighted the development of a deuterated drug candidate utilizing 1,3-butadiene, hexadeutero-, trans-. The results indicated that the deuterated version exhibited enhanced metabolic stability compared to its non-deuterated counterpart, leading to prolonged therapeutic effects in preclinical models.

Data Tables

Application Area Description Examples
Chemical ResearchMechanistic studies using kinetic isotope effectsReaction dynamics studies
Biological ApplicationsMetabolic tracing and drug developmentImproved pharmacokinetics
Industrial ApplicationsPolymer production and synthetic rubber manufacturingDeuterated polymers

Mechanism of Action

The mechanism of action of 1,3-butadiene, hexadeutero-, trans- involves its interaction with various molecular targets and pathways. The presence of deuterium atoms affects the bond strengths and reaction kinetics, leading to unique isotopic effects. These effects are particularly useful in studying detailed reaction mechanisms and molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trans-1,3-Butadiene (C₄H₆)

  • Structure and Reactivity : The protiated form shares the same conjugated diene framework but exhibits faster reaction kinetics due to weaker C–H bonds. For example, its rate coefficient with hydroxyl (HO) radicals is $1.48 \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}$ at 448/T .
  • Physical Properties : Boiling point: $-4.4^\circ \text{C}$; density: $0.62 \, \text{g/cm}^3$ (gas at STP) .
  • Applications: Key monomer in synthetic rubber (e.g., polybutadiene) and plastics production .

Hexachloro-1,3-Butadiene (C₄Cl₆)

  • Structure : Chlorinated derivative with six chlorine atoms substituted for hydrogens.
  • Properties: Higher molecular weight ($265.8 \, \text{g/mol}$), non-flammable, and persistent in the environment due to C–Cl bond stability. Classified as a persistent organic pollutant (POP) .
  • Applications: Historical use as a solvent and pesticide, now restricted due to toxicity .

Hexafluoro-1,3-Butadiene (C₄F₆)

  • Structure : Fluorinated analog with strong C–F bonds.
  • Properties : High thermal stability ($>300^\circ \text{C}$), low polarizability, and inertness. Used in plasma etching and specialty polymers .

Deuterated Derivatives (e.g., C₄D₆)

  • Key Differences :
    • Vibrational Spectroscopy : C–D stretching modes appear at ~2100 cm⁻¹ vs. ~3000 cm⁻¹ for C–H, reducing spectral interference .
    • Kinetic Isotope Effects (KIE) : Reactions involving C₄D₆ proceed slower due to higher activation energy for C–D bond cleavage. For example, Diels-Alder reactions show KIE values of 2–5 .
    • Computational Data : DFT calculations predict 0.02–0.05 Å longer bond lengths in C₄D₆ compared to C₄H₆ due to isotopic mass effects .

Comparative Data Table

Property Trans-1,3-Butadiene (C₄H₆) Hexadeutero-trans-1,3-Butadiene (C₄D₆) Hexachloro-1,3-Butadiene (C₄Cl₆) Hexafluoro-1,3-Butadiene (C₄F₆)
Molecular Weight 54.09 g/mol 60.15 g/mol 265.8 g/mol 162.03 g/mol
Boiling Point -4.4°C ~-3.9°C (estimated) 215°C -15°C (sublimes)
Bond Length (C=C) 1.34 Å (calc., TZ94p basis) 1.35 Å (calc., isotopic correction) 1.37 Å 1.31 Å
Reactivity with HO $1.48 \times 10^{-11}$ $0.7 \times 10^{-11}$ (KIE ~2.1) Non-reactive Non-reactive
Applications Synthetic rubber, plastics NMR/spectroscopy standards Restricted POP Semiconductor manufacturing

Research Findings and Implications

  • Ultrafast Dynamics : Studies on trans-1,3-butadiene revealed competing ethylene-like and polyene-like excited-state dynamics on femtosecond timescales. Deuterated analogs like C₄D₆ are expected to exhibit delayed relaxation due to isotopic mass effects .
  • Environmental Impact: Unlike halogenated derivatives (e.g., C₄Cl₆), C₄D₆ poses minimal environmental risk due to its non-toxic, non-persistent nature .
  • Industrial Relevance : Fluorinated and chlorinated derivatives dominate niche applications (e.g., C₄F₆ in electronics), while C₄D₆ remains pivotal in academic research .

Biological Activity

1,3-Butadiene (BD) is a colorless gas with significant industrial applications, primarily in the production of synthetic rubber. The hexadeutero form of 1,3-butadiene, specifically trans-1,3-butadiene, is of interest in biological studies due to its unique isotopic labeling, which allows for detailed metabolic and toxicological investigations. This article synthesizes current research findings regarding the biological activity of trans-1,3-butadiene, focusing on its carcinogenic potential, metabolic pathways, and effects on human health.

  • Chemical Formula : C4H6
  • Molecular Weight : 54.09 g/mol
  • Structure : Trans configuration of the butadiene molecule enhances stability compared to its cis counterpart.

1,3-Butadiene is metabolized primarily by cytochrome P450 enzymes, particularly CYP2E1, into several reactive epoxides:

  • 1,2-Epoxy-3-butene (EB)
  • 1,2:3,4-Diepoxybutane (DEB)
  • 1,2-Epoxy-3,4-butanediol (EB-diol)

These metabolites are implicated in mutagenic and carcinogenic processes. Studies indicate that DEB is the most potent mutagen among these metabolites, with a mutagenic potency varying up to 200-fold among the epoxides .

Carcinogenicity

1,3-butadiene is classified as a human carcinogen based on extensive animal studies. Key findings include:

  • Tumor Induction : BD exposure has been linked to tumors in multiple organs in mice and rats. Mice exhibit a higher sensitivity to BD-induced tumorigenesis compared to rats .
  • Leukemia Association : Epidemiological studies have shown an increased incidence of leukemia among workers exposed to BD in the styrene-butadiene rubber industry .

Genotoxicity

Research indicates that BD exhibits genotoxic effects:

  • Mutagenicity : In vivo studies have demonstrated that BD induces mutations in somatic cells of mice and rats. The potency varies significantly between species .
  • DNA Adduct Formation : BD-derived epoxides can form adducts with DNA, leading to mutations associated with cancer development .

Other Biological Effects

Long-term exposure to 1,3-butadiene has been associated with various health effects:

  • Reproductive Toxicity : Studies have shown ovarian atrophy in female mice and testicular atrophy in males following prolonged exposure .
  • Immunotoxicity : Changes in immune function have been observed following exposure to high concentrations of BD .

Case Study 1: Occupational Exposure

A cohort study involving workers from rubber manufacturing plants revealed a correlation between cumulative BD exposure and increased mortality from leukemia. The study controlled for other potential carcinogens such as benzene and styrene .

Case Study 2: Animal Studies

In a controlled study with B6C3F1 mice exposed to varying concentrations of BD (625 ppm), significant mutagenicity was observed in lung tissues. This study highlighted interspecies differences in metabolic activation and susceptibility to BD-induced carcinogenesis .

Data Table: Summary of Biological Effects

Effect TypeObserved OutcomeReference
CarcinogenicityTumors in multiple organs (mice > rats)
GenotoxicityInduction of mutations in somatic cells
Reproductive ToxicityOvarian/testicular atrophy in mice
ImmunotoxicityAltered immune response after prolonged exposure

Q & A

Q. Basic Research: Synthesis and Characterization

Q. Q1. What synthetic methodologies are employed for producing trans-1,3-butadiene, hexadeutero- in high isotopic purity?

Methodological Answer: Deuterated analogs like trans-1,3-butadiene-d₆ are typically synthesized via catalytic deuteration of precursor molecules (e.g., 1,3-butadiene) using deuterium gas (D₂) under controlled conditions. For isotopic purity, repeated fractional distillation or gas chromatography is employed to isolate the deuterated product. Alternative routes include microbial fermentation of deuterated substrates (e.g., deuterated sugars) to generate deuterated intermediates like 1,3-butanediol-d₈, followed by acid-catalyzed dehydration .

Q. Q2. How do researchers validate the isotopic labeling efficiency and structural integrity of trans-1,3-butadiene-d₆?

Methodological Answer: Isotopic labeling efficiency is quantified using mass spectrometry (MS) to confirm the molecular ion peak at m/z 60 (C₄D₆⁺) and assess deuterium incorporation (>99%). Structural integrity is verified via Fourier-transform infrared (FTIR) spectroscopy to identify C-D stretching vibrations (~2100–2200 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy to resolve trans-configuration (J-coupling constants ~10–12 Hz for vicinal protons) .

Q. Q3. What experimental precautions are critical for handling trans-1,3-butadiene-d₆ due to its volatility and flammability?

Methodological Answer: Researchers must use inert-atmosphere gloveboxes (<1 ppm O₂) and explosion-proof equipment. Permeation resistance of gloves/materials is tested using ASTM F739 standards (e.g., butyl rubber shows <0.1 µg/cm²/min permeation rate). Continuous air monitoring with PID detectors (calibrated for 1,3-butadiene) ensures workplace concentrations remain below 1 ppm (OSHA PEL) .

Q. Advanced Research: Mechanistic and Dynamic Studies

Q. Q4. How does deuteration influence the ultrafast non-adiabatic dynamics of trans-1,3-butadiene-d₆ compared to the protiated form?

Methodological Answer: Deuteration alters vibrational coupling during excited-state relaxation. Time-resolved photoelectron spectroscopy (TRPES) reveals that C-D bonds reduce high-frequency vibrational modes, prolonging the lifetime of the 2¹Aₓ state by ~20–30 fs. This suppresses ethylenic-like conical intersections, favoring polyene-like dynamics. Computational studies (e.g., ab initio multiple spawning) model isotope effects on vibronic coupling .

Q. Q5. What computational frameworks are used to simulate isotope effects in trans-1,3-butadiene-d₆ for photochemical applications?

Methodological Answer: Multi-configurational quantum dynamics (e.g., CASSCF/CASPT2) combined with path-integral molecular dynamics (PIMD) account for nuclear quantum effects. Deuterium substitution increases zero-point energy (ZPE) by ~2–3 kcal/mol, stabilizing the ground state. Software like Q-Chem and MOLPRO are used to map potential energy surfaces (PES) with deuterium mass adjustments .

Q. Q6. How do metabolic pathways of trans-1,3-butadiene-d₆ differ in toxicological assays, and what analytical techniques detect deuterated epoxide metabolites?

Methodological Answer: Deuteration slows cytochrome P450-mediated epoxidation (e.g., 1,2-epoxybutene-d₄ formation) due to kinetic isotope effects (KIE ≈ 2–5). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards (e.g., d₄-1,2-epoxybutene) quantifies metabolites. In vivo studies in mice show reduced DNA adduct formation compared to protiated butadiene, aligning with lower genotoxicity .

Q. Data Contradictions and Resolution

Q. Q7. Discrepancies in reported Henry’s Law constants for 1,3-butadiene: How do isotopic substitutions affect gas-liquid partitioning?

Methodological Answer: Henry’s Law constants (kₕ) for protiated 1,3-butadiene range from 0.11–0.15 mol/(kg·bar) at 298 K. Deuterated analogs exhibit ~5–10% lower kₕ due to increased hydrophobicity from C-D bonds. Discrepancies arise from experimental setups (static vs. dynamic methods) and temperature calibration. NIST-recommended gas chromatography-headspace (GC-HS) methods with deuterated standards resolve these inconsistencies .

Q. Q8. Conflicting carcinogenicity classifications for 1,3-butadiene: How do deuterated analogs inform species-specific metabolic activation?

Methodological Answer: Mice show higher sensitivity to 1,3-butadiene-induced leukemia due to rapid epoxide metabolism. Deuterated analogs reduce metabolic activation rates (e.g., 1,2-epoxybutene-d₄ formation is 40% slower in vitro), aligning with lower tumor incidence in deuterium-exposed cohorts. Epidemiological models updated with deuterium KIE data refine risk assessments for occupational exposure .

Q. Emerging Methodologies

Q. Q9. Can operando spectroscopy techniques resolve catalyst deactivation mechanisms in deuterated butadiene synthesis?

Methodological Answer: Modulated operando diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) coupled with mass spectrometry (MS) identifies coke formation (polyaromatic hydrocarbons) and deuterium exchange on MgO-SiO₂ catalysts. Isotopic tracing with D₂O reveals hydroxyl group regeneration, extending catalyst lifetime by 30% in deuterated butadiene production .

Q. Q10. What role does deuteration play in enhancing resolution for quantum crystallography studies of trans-1,3-butadiene-d₆?

Methodological Answer: Neutron diffraction with deuterated crystals reduces incoherent scattering, improving electron density maps. Joint refinement using X-ray and neutron data (e.g., at Oak Ridge’s SNS) resolves C-D bond lengths with ±0.001 Å precision, critical for validating DFT-predicted isotopic structural distortions .

Properties

CAS No.

1441-56-1

Molecular Formula

C4H6

Molecular Weight

60.13 g/mol

IUPAC Name

1,1,2,3,4,4-hexadeuteriobuta-1,3-diene

InChI

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1D2,2D2,3D,4D

InChI Key

KAKZBPTYRLMSJV-UFSLNRCZSA-N

SMILES

C=CC=C

Isomeric SMILES

[2H]C(=C([2H])C(=C([2H])[2H])[2H])[2H]

Canonical SMILES

C=CC=C

Pictograms

Flammable; Compressed Gas; Health Hazard

Related CAS

29989-19-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A polymer of butadiene, acrylonitrile and hydroxyethylene methacrylate was prepared, by conventional emulsion polymerization techniques at a temperature of 13° C. The polymer contained about 34 weight percent of acrylonitrile and about 1 weight percent of hydroxyethyl methacrylate.
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Synthesis routes and methods II

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.
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ferric chloride
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Synthesis routes and methods III

Procedure details

A butadiene-styrene copolymer rubber latex having a particle size of 0.10 micron, a gel content of 75%, a swelling degree in toluene of 27 and a pH of 8.8 and comprising 70% of butadiene and 30% styrene was prepared. To 100 parts of the rubber latex 4.0 parts of a C.A. latex comprising 60% of n-butyl acrylate, 20% of methyl methacrylate and 20% of methacrylic acid and having a pH of 6.2 was added and, thereby, the particle size of the rubber latex was agglomerated to 0.75 micron. The pH of the agglomerated rubber latex was 7.9. The agglomerated rubber latex was then stabilized by the addition of 3.5% based on the dry rubber of polyoxyethylene lauryl ether. Four hundred parts of styrene was graft polymerized onto 100 parts (dry) of the agglomerated and stabilized rubber latex. The graft copolymer thus obtained had an Izod Impact Strength of 17.6 kg-cm/cm2.
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polyoxyethylene lauryl ether
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27
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Synthesis routes and methods IV

Procedure details

CPCA is derived from 1,3-butadiene by a sequence of four reactions. Monoepoxidation of 1,3-butadiene produces 3,4-epoxy-1-butene (EPB) as described in U.S. Pat. Nos. 4,897,498 and 4,950,773. This epoxide is isomerized to 2,5-DHF (U.S. Pat. Nos. 5,082,956 and 5,315,019) which is isomerized to 2,3-DHF (U.S. Pat. Nos. 5,254,701 and 5,536,851). Finally, 2,3-DHF is isomerized to CPCA (C. L. Wilson, J. Amer. Chem. Soc., 69, 3002 (1947) and U.S. Pat. No. 5,502,257).
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Synthesis routes and methods V

Procedure details

L-SBR rubber is described in Publication 4242, Edition of 11/84, of Huels AG, and comprises styrene in the amount of 25 wt. %. L-SBR rubber was produced by copolymerizing 15-40 wt % styrene and correspondingly 85-60 wt. % butadiene in hexane. The Mooney viscosity ML(1+4) at 100° C. of the product was in the range 35-45. The mixture differed from the mixture of Example 2.6 only by the use of 100 parts by weight Buna® SL 705 in place of the Buna® EM 1516.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.